Product packaging for 2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane(Cat. No.:CAS No. 57186-59-1)

2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B12099983
CAS No.: 57186-59-1
M. Wt: 142.01 g/mol
InChI Key: GIHHDOQPSQHURB-UHFFFAOYSA-N
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Description

Contextual Significance of Dioxaborinane Derivatives in Modern Organic Synthesis

Dioxaborinane derivatives, which are cyclic boronic esters, hold a significant position in modern organic synthesis. Their utility stems from their unique combination of stability and reactivity. These compounds are frequently employed as protecting groups for diols, a strategy that temporarily masks the hydroxyl groups to prevent them from participating in unwanted side reactions during a synthetic sequence. nih.govlabinsights.nl The formation of the cyclic boronate ester with a diol is a reversible process, allowing for the protection and subsequent deprotection under specific conditions. nih.govorganic-chemistry.org

Furthermore, dioxaborinane derivatives are crucial intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.com One of the most prominent applications is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govacs.org The stability of dioxaborinanes, particularly those derived from neopentyl glycol, makes them easy to handle, purify, and store compared to the more sensitive boronic acids. rsc.orgorganic-chemistry.org This stability, coupled with their effective participation in catalytic cycles, has led to their widespread use in the synthesis of complex molecules, including pharmaceuticals and advanced materials. nih.govacs.org The development of various dioxaborinane derivatives has expanded the scope of synthetic chemistry, enabling the construction of intricate molecular architectures with high efficiency and selectivity. mdpi.com

Overview of Boronic Esters as Versatile Synthetic Intermediates

Boronic esters, including both cyclic and acyclic variants, are recognized as exceptionally versatile intermediates in organic synthesis. rsc.orgnih.gov Their prominence is largely due to their role as coupling partners in the Suzuki-Miyaura reaction, a powerful method for creating carbon-carbon bonds. nih.govnih.gov This reaction's broad applicability and the low toxicity of boron-containing reagents have made it a favored method in both academic research and industrial processes. nih.gov

Beyond cross-coupling, the utility of boronic esters extends to a multitude of other transformations. They can be converted into a wide array of functional groups, including alcohols, amines, and halides, often with high stereospecificity. nih.govacs.org This versatility allows for the strategic introduction of boron at one stage of a synthesis, followed by its conversion to a different desired functionality later on. The development of methods for the asymmetric synthesis of chiral boronic esters has further enhanced their importance, providing access to non-racemic building blocks for creating stereochemically complex molecules. nih.gov The stability of many boronic esters to air, moisture, and chromatography facilitates their purification and handling, a significant practical advantage over other reactive organometallic reagents. rsc.orgnih.gov

Structural Features and Nomenclature of the 5,5-Dimethyl-1,3,2-Dioxaborinane Moiety

The 5,5-dimethyl-1,3,2-dioxaborinane moiety is a specific type of cyclic boronic ester derived from the condensation of a boronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol). rsc.orgorgsyn.org This structure is also commonly referred to as a neopentyl glycol boronate ester. acs.orgtcichemicals.com

Structural Features:

Six-Membered Ring: The core of the moiety is a six-membered ring consisting of one boron atom, two oxygen atoms, and three carbon atoms. nih.gov

Gem-Dimethyl Group: A defining feature is the presence of two methyl groups attached to the central carbon atom (C5) of the propane-1,3-diol backbone. organoborons.comsigmaaldrich.com This gem-dimethyl group provides steric bulk, which contributes significantly to the stability of the ester by hindering hydrolysis and other decomposition pathways.

Boron Center: The boron atom is sp² hybridized and possesses a vacant p-orbital, making it a mild Lewis acid. nih.gov This allows it to interact with Lewis bases, a key step in its activation for reactions like the Suzuki-Miyaura coupling. nih.gov

Nomenclature: The systematic name, 1,3,2-dioxaborinane, indicates a six-membered heterocyclic ring ("-inane") containing two oxygen atoms ("dioxa") and one boron atom ("bora"). The numbers specify the positions of these heteroatoms. The "5,5-dimethyl" prefix identifies the two methyl groups on the fifth carbon of the ring. The substituent attached to the boron atom (at position 2) is named as a prefix, as in "2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane". lookchem.com

The stability and defined structure of neopentyl glycol boronate esters make them highly reliable reagents in synthesis. acs.orgrsc.org They are often crystalline, stable solids that can be purified by silica (B1680970) gel chromatography and stored for extended periods, which is a notable advantage over many boronic acids that can undergo dehydration to form boroxines. rsc.orgorgsyn.org

Data Tables

Table 1: Properties of this compound

Property Value
CAS Number 57186-59-1 lookchem.com
Molecular Formula C₇H₁₅BO₂ lookchem.com
Purity 99% lookchem.com
Application Intermediate in organic synthesis lookchem.com

| Storage | Sealed in dry, room temperature conditions lookchem.com |

Table 2: Comparison of Common Boronic Esters in Synthesis

Boronic Ester Type Common Diol Source Key Characteristics
Neopentyl Glycol Ester Neopentyl Glycol High stability, often crystalline, good for purification and storage. acs.orgrsc.org
Pinacol (B44631) Ester Pinacol Widely used, commercially available, generally stable. nih.govrsc.org
Catechol Ester Catechol More reactive than alkyl diol esters, sensitive to oxidation. rsc.org

| Ethylene Glycol Ester | Ethylene Glycol | Less stable, often used to assess the relative stability of other esters via transesterification. rsc.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15BO2 B12099983 2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 57186-59-1

Properties

CAS No.

57186-59-1

Molecular Formula

C7H15BO2

Molecular Weight

142.01 g/mol

IUPAC Name

2-ethyl-5,5-dimethyl-1,3,2-dioxaborinane

InChI

InChI=1S/C7H15BO2/c1-4-8-9-5-7(2,3)6-10-8/h4-6H2,1-3H3

InChI Key

GIHHDOQPSQHURB-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)CC

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 5,5 Dimethyl 1,3,2 Dioxaborinane and Analogues

Established Synthetic Routes to 5,5-Dimethyl-1,3,2-Dioxaborinanes

The formation of the 5,5-dimethyl-1,3,2-dioxaborinane ring system is a cornerstone of the synthesis of the target compound and its analogues. This heterocyclic core is typically constructed through two main strategies: the direct condensation of a boronic acid with a diol, or the introduction of the substituent at the 2-position via a borylation process.

Reactions Involving Boronic Acids/Esters and Diols

The most direct and common method for the synthesis of 5,5-dimethyl-1,3,2-dioxaborinanes is the esterification reaction between a suitable boronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol). This reaction is an equilibrium process where water is typically removed to drive the reaction to completion. The choice of solvent and the use of a dehydrating agent are crucial for achieving high yields. nih.govorgsyn.org For instance, the synthesis of isobutylboronic acid pinacol (B44631) ester, a related boronic ester, is achieved by reacting isobutylboronic acid with pinacol in the presence of magnesium sulfate (B86663) as a dehydrating agent in diethyl ether. orgsyn.org A similar approach can be applied to the synthesis of 2-substituted-5,5-dimethyl-1,3,2-dioxaborinanes.

The reversibility of boronic ester formation can be controlled by the choice of solvent. nih.gov In non-polar solvents like acetone, the equilibrium can be suppressed, allowing for stepwise assembly, while in solvents like methanol, the reaction is under equilibrating conditions. nih.gov

Introduction of the 2-Substituent through Borylation Processes

An alternative and versatile approach involves the introduction of the substituent at the 2-position of a pre-formed dioxaborinane ring. Borylation reactions, particularly metal-catalyzed C-H borylation, are powerful tools for this purpose. wikipedia.org These reactions directly convert a C-H bond into a C-B bond using a transition metal catalyst. wikipedia.org

For example, the synthesis of aryl boronate esters can be achieved through the palladium-catalyzed borylation of aryl halides or triflates with a diboron (B99234) reagent like bis(neopentyl glycolato)diboron. nih.govresearchgate.net This method offers a route to a wide array of 2-aryl-5,5-dimethyl-1,3,2-dioxaborinanes. The reaction of a bromo-nitroester starting material with bis(neopentyl glycolato)diboron in the presence of a palladium catalyst and a base affords the corresponding boronate ester. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of 2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane is critical. azom.com The optimization of reaction conditions, including solvent, temperature, catalyst, and reaction atmosphere, plays a pivotal role. researchgate.netnih.govnumberanalytics.com

Solvent Effects and Temperature Control

The choice of solvent can significantly impact the reaction outcome. nih.govresearchgate.net For instance, in the synthesis of certain organic compounds, dioxane has been found to be an effective solvent. researchgate.net The temperature of the reaction is another critical parameter. While some borylation reactions proceed smoothly at room temperature researchgate.net, others may require heating to achieve a satisfactory reaction rate and yield. nih.gov Conversely, some reactions, like those involving highly reactive organolithium reagents, necessitate cryogenic temperatures (e.g., -100 °C) to control reactivity and prevent side reactions. orgsyn.org

The following table illustrates the effect of solvent on the yield of a chemical reaction, highlighting the importance of solvent screening in process optimization. nih.gov

EntrySolventYield (%)Chemical Purity (%)
1Acetone5898.31
2EtOH3099.99
3i-PrOH4099.95
44-Methyl-2-pentanone6097.53
5EA5999.98

This table is based on data for the purification of (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide and serves as an illustrative example of solvent screening. nih.gov

Catalyst and Ligand Screening Strategies

In metal-catalyzed borylation reactions, the choice of catalyst and ligand is paramount for achieving high efficiency and selectivity. researchgate.netnih.gov Palladium and nickel-based catalysts are commonly employed for these transformations. researchgate.netorganic-chemistry.org For example, a combination of a palladium precursor and a suitable phosphine (B1218219) ligand like Sphos can facilitate the efficient borylation of aryl bromides. organic-chemistry.org

The screening of different catalysts and ligands is a common strategy to identify the optimal combination for a specific substrate and reaction. nih.gov This process can lead to significant improvements in reaction yield and purity.

Control of Reaction Atmosphere to Prevent Undesired Transformations

Many reagents used in organoboron chemistry, such as organolithium reagents and some boranes, are sensitive to air and moisture. orgsyn.orgrsc.org Therefore, it is often necessary to conduct these reactions under an inert atmosphere, such as argon or nitrogen, to prevent the degradation of reagents and the formation of undesired byproducts. orgsyn.orgorgsyn.org The use of oven-dried glassware and anhydrous solvents is also a standard practice to exclude moisture from the reaction mixture. orgsyn.org

Advanced Synthetic Approaches and Scalability Research

The drive for more efficient, safer, and environmentally benign chemical processes has led to the exploration of advanced synthetic methodologies for producing dioxaborinanes. These methods not only accelerate reaction kinetics but also offer pathways to seamless scalability from laboratory to industrial production.

Continuous Flow Reactor Applications in Dioxaborinane Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of boronic esters, providing enhanced control over reaction parameters and improving safety, particularly for exothermic reactions or when handling hazardous reagents. flinders.edu.au The use of microreactors allows for rapid mixing and efficient heat transfer, which can lead to higher yields and purities compared to conventional batch processes. flinders.edu.aunih.gov

The synthesis of alkylboronic esters from alkyl halides and bis(neopentyl glycolato)diboron has been demonstrated, showcasing the adaptability of flow systems for these transformations. organic-chemistry.org The precise control over residence time, temperature, and stoichiometry in a flow reactor can minimize the formation of byproducts and facilitate a more streamlined work-up process.

Table 1: Illustrative Comparison of Batch vs. Continuous Flow Synthesis for Analogous Boronic Esters

ParameterConventional Batch SynthesisContinuous Flow Synthesis
Reaction Time Hours to daysSeconds to minutes
Heat Transfer Limited by vessel surface areaHigh surface-area-to-volume ratio for efficient heat exchange
Mixing Dependent on stirring efficiencyRapid and efficient mixing
Safety Potential for thermal runawayEnhanced safety due to small reaction volumes
Scalability Often requires re-optimizationLinear scalability by numbering-up or longer run times
Productivity Batch-dependentContinuous output, potentially higher throughput

This table represents a conceptual comparison based on general findings in continuous flow chemistry for similar reactions, as specific data for the target compound is limited.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted synthesis has been widely adopted in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. ajrconline.orgnih.gov This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and accelerated reaction rates. nih.gov

The esterification of carboxylic acids with alcohols, a reaction analogous to the formation of dioxaborinanes from a boronic acid and a diol, has been successfully accelerated using microwave irradiation. mdpi.com For example, the microwave-assisted esterification of various aryl and alkyl carboxylic acids has been shown to proceed in significantly shorter times compared to conventional heating methods. mdpi.com This suggests that the synthesis of this compound from ethylboronic acid and neopentyl glycol could be significantly expedited using this technology.

Microwave-assisted methods are also beneficial for their potential to be more energy-efficient and environmentally friendly due to reduced reaction times and often the possibility of using less solvent. nih.gov

Table 2: Representative Examples of Microwave-Assisted Esterification

ReactantsCatalystConditionsReaction TimeYieldReference
Benzoic acid, MethanolNFSi120 °C, MW30 minHigh mdpi.com
Various carboxylic acids, Various alcoholsLipase20% MW power1-5 minup to 94.5% nih.gov
Curcumin, Primary aminesMontmorillonite K-10MW60-90 sVaries researchgate.net

This table showcases the efficiency of microwave-assisted synthesis for esterification reactions, which are analogous to the formation of the dioxaborinane ring.

Research into Large-Scale Production Methods

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including ensuring consistent product quality, managing reaction exotherms, and optimizing process economics. For boronic esters like this compound, research into scalable production methods is crucial for their commercial viability.

One key aspect of large-scale production is the availability and cost of starting materials. The synthesis of neopentyl glycol, a key component of the dioxaborinane ring, is a well-established industrial process involving the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) followed by hydrogenation. jiuanchemical.comgoogle.com The continuous production of neopentyl glycol has been a subject of process optimization to ensure high purity and yield. google.com

For the boronic acid component, large-scale processes for the preparation of various boronic esters and acids have been developed, often driven by the pharmaceutical industry's demand for these compounds as key building blocks in cross-coupling reactions. acs.org Strategies for scalable synthesis often involve the use of robust and cost-effective catalysts and the development of efficient purification methods to handle large volumes of material.

Continuous processing, as discussed in section 2.3.1, is inherently more scalable than batch processing for many chemical transformations. The ability to run a process continuously for extended periods allows for high throughput without the need for large, and often more hazardous, reaction vessels. One supplier lists a production capacity of 100 metric tons per year for this compound, indicating that scalable manufacturing processes are in place. lookchem.com

Structural Characterization and Advanced Analytical Research

Spectroscopic Analysis of 5,5-Dimethyl-1,3,2-Dioxaborinane Compounds

Spectroscopic methods are fundamental to confirming the identity and purity of 5,5-dimethyl-1,3,2-dioxaborinane derivatives. Techniques such as NMR, mass spectrometry, and vibrational spectroscopy each offer unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of 2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane by providing information about the hydrogen, carbon, and boron environments within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, the methylene protons of the dioxaborinane ring (-OCH₂-), and the two methyl groups at the C5 position. The integration of these signals corresponds to the number of protons in each group.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would correspond to the carbons of the ethyl group, the quaternary C5 carbon, the gem-dimethyl carbons, and the methylene carbons (C4/C6) of the heterocyclic ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and boron atoms. For instance, in related 2,2-dimethyl-1,3-dioxanes, the ketal carbon C2 appears around 98.5 ppm, while the axial methyl group is observed upfield at approximately 19 ppm. nih.gov

¹¹B NMR: As boron has two NMR active nuclei (¹⁰B and ¹¹B), ¹¹B NMR is particularly useful for characterizing boronic esters. mdpi.com The ¹¹B nucleus is preferred due to its higher natural abundance and sensitivity. For tricoordinate boronate esters like this compound, a single, often broad, resonance is expected. Analysis of related neopentylglycol arylboronic esters shows ¹¹B NMR signals appearing in the range of 20-30 ppm, which is characteristic of a trigonal planar boron center. acs.orgacs.org

Expected NMR Chemical Shifts for this compound

NucleusGroupExpected Chemical Shift (ppm)Notes
¹H-CH₂- (Ethyl)~0.8 - 1.0 (quartet)Alkyl group attached to boron.
¹H-CH₃ (Ethyl)~0.9 - 1.1 (triplet)Terminal methyl of the ethyl group.
¹H-OCH₂- (Ring)~3.6 - 3.8 (singlet)Methylene protons on the dioxaborinane ring.
¹H-C(CH₃)₂ (Ring)~0.9 - 1.1 (singlet)Gem-dimethyl protons at C5.
¹³C-CH₂- (Ethyl)~10 - 15Attached to boron (broad due to B coupling).
¹³C-CH₃ (Ethyl)~8 - 12Terminal methyl carbon.
¹³C-OCH₂- (C4/C6)~72 - 74Ring carbons adjacent to oxygen. nih.gov
¹³C-C(CH₃)₂ (C5)~31 - 33Quaternary carbon of the ring. nih.gov
¹³C-C(CH₃)₂~21 - 23Gem-dimethyl carbons. nih.gov
¹¹B-B(OR)₂R'~20 - 30Characteristic for tricoordinate boronic esters. acs.org

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS would be used to validate its molecular formula, C₈H₁₇BO₂. The instrument measures the monoisotopic mass to several decimal places, allowing for differentiation between compounds with the same nominal mass but different elemental formulas. The experimentally determined mass is then compared to the theoretically calculated mass.

Calculated Molecular Mass for C₈H₁₇BO₂

PropertyValue
Molecular FormulaC₈H₁₇BO₂
Nominal Mass156 Da
Monoisotopic Mass156.13216 Da
Expected Adduct (e.g., [M+H]⁺)157.13999 Da

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. iaea.orgchemimpex.comchemicalbook.com These methods are highly effective for identifying the functional groups present in a compound. In this compound, key vibrational modes include the stretching and bending of B-O, C-O, C-C, and C-H bonds. IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. chemimpex.com For example, the strong B-O stretching vibrations are particularly characteristic in the IR spectrum of boronic esters.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeBondExpected Frequency Range (cm⁻¹)Technique
StretchingC-H (Alkyl)2850 - 3000IR, Raman
Asymmetric StretchingB-O1310 - 1380IR (Strong)
StretchingC-O1000 - 1300IR
StretchingC-C800 - 1200IR, Raman
Out-of-plane BendingB-O~650 - 700IR

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and conformational details in the solid state. While a crystal structure for this compound is not publicly available, the analysis of a closely related compound, Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate , provides representative data for the 5,5-dimethyl-1,3,2-dioxaborinane ring system. nih.gov

Growing single crystals of sufficient quality is the prerequisite for X-ray diffraction analysis. For boronic esters, a common method involves the esterification of a boronic acid with a diol, such as neopentyl glycol, often in a solvent like toluene (B28343) with azeotropic removal of water. orgsyn.org The resulting product, if solid, can then be crystallized. A typical procedure involves dissolving the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane) and allowing for slow evaporation, which can yield crystals suitable for analysis. nih.gov In some cases, purification by flash column chromatography may be necessary prior to crystallization. acs.orgnih.gov The quality of the crystals is assessed by their size, clarity, and diffraction pattern when exposed to an X-ray beam.

Once a suitable crystal is obtained and diffracts X-rays, the resulting data is used to solve and refine the molecular structure. The refinement process minimizes the difference between observed and calculated diffraction intensities, resulting in a model of the atomic positions.

For the representative compound, Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate, crystallographic analysis revealed that the six-membered dioxaborinane ring adopts an envelope conformation, with the C5 atom (bearing the two methyl groups) acting as the flap. nih.gov This conformation minimizes steric strain within the ring. The refinement provides precise atomic coordinates, from which all bond lengths and angles are calculated.

Crystallographic Data for Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate nih.gov

ParameterValue
Chemical FormulaC₁₃H₁₆BNO₆
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.1774 (3)
b (Å)9.7928 (3)
c (Å)13.4921 (4)
β (°)115.4764 (12)
Volume (ų)1452.49 (7)
Z4
Temperature (K)150
Final R-factor (R₁)0.044

Selected Bond Lengths and Angles for the Dioxaborinane Ring nih.gov

BondLength (Å)AngleValue (°)
B-O(1)1.363 (2)O(1)-B-O(2)123.6 (2)
B-O(2)1.358 (2)B-O(1)-C(4)119.5 (2)
O(1)-C(4)1.459 (2)B-O(2)-C(6)119.5 (2)
O(2)-C(6)1.465 (2)O(1)-C(4)-C(5)112.5 (2)
C(4)-C(5)1.529 (3)O(2)-C(6)-C(5)112.0 (2)
C(5)-C(6)1.527 (3)C(4)-C(5)-C(6)110.1 (2)

Chromatographic and Other Separatory Techniques for Purity Assessment

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products. Both gas and liquid chromatography can be employed, each with its own set of considerations for this class of compound.

A significant challenge in the chromatographic analysis of boronic esters is their susceptibility to hydrolysis, where the ester is cleaved to the corresponding boronic acid and diol. nih.govresearchgate.net This can occur on-column, leading to inaccurate purity assessments. researchgate.net Therefore, method development often focuses on minimizing this degradation. nih.gov

Gas Chromatography (GC): As a volatile compound, this compound is amenable to analysis by gas chromatography. birchbiotech.com GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. birchbiotech.com A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The use of an aprotic solvent for sample preparation is advisable to prevent hydrolysis before injection. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis. waters.com For boronic esters, reversed-phase HPLC (RP-HPLC) is common, but standard acidic mobile phases can promote on-column hydrolysis. researchgate.netresearchgate.net To mitigate this, several strategies have been developed. One approach is to use highly basic mobile phases (e.g., pH 12.4) with an ion-pairing reagent to stabilize the boronic ester. nih.gov Another strategy involves using columns with low silanol (B1196071) activity to reduce catalytic hydrolysis on the stationary phase. researchgate.net Additionally, employing a non-aqueous and aprotic diluent for the sample is a crucial step to prevent degradation prior to analysis. nih.gov

The following table summarizes potential chromatographic conditions for the purity assessment of this compound.

Table 2: Chromatographic Methods for Purity Assessment

Technique Column Type Mobile Phase/Carrier Gas Detector Key Considerations
GC Standard non-polar (e.g., DB-5) or mid-polar (e.g., DB-17) capillary column Carrier Gas: Helium or Hydrogen FID or MS - Use of aprotic injection solvent. chromatographyonline.com- Temperature programming to separate impurities. birchbiotech.com
RP-HPLC C18 with low silanol activity (e.g., Waters XTerra MS C18) researchgate.net Acetonitrile/Water with basic modifier (e.g., ammonium (B1175870) hydroxide) UV or MS - Use of basic mobile phase to prevent hydrolysis. nih.gov- Sample dissolved in aprotic solvent (e.g., acetonitrile). nih.gov

| TLC | Silica (B1680970) gel impregnated with boric acid researchgate.net | Hexane/Ethyl Acetate | Staining (e.g., permanganate) | - Boric acid suppresses streaking and over-adsorption of the boronic ester. researchgate.net |

Reactivity Profiles and Mechanistic Investigations of the 5,5 Dimethyl 1,3,2 Dioxaborinane System

Role as a Boronic Ester Synthon in Organic Transformations

The 2-substituted-5,5-dimethyl-1,3,2-dioxaborinane moiety is a prominent example of a boronic ester synthon. Boronic esters, derived from the condensation of a boronic acid with a diol, offer enhanced stability and handling properties compared to their parent boronic acids. The use of neopentyl glycol (2,2-dimethylpropane-1,3-diol) to form the 5,5-dimethyl-1,3,2-dioxaborinane ring provides considerable steric bulk and stability, which can be advantageous in controlling reactivity and selectivity in subsequent reactions.

These synthons are instrumental in transition metal-catalyzed reactions where the boron moiety is ultimately replaced by a new carbon-based group. acs.org Their covalent character and compatibility with a wide range of functional groups make them indispensable reagents for constructing complex molecular architectures from simpler precursors. nih.gov The stability of the dioxaborinane ring allows these compounds to be purified by standard laboratory techniques and stored for extended periods, contributing to their widespread adoption in both academic and industrial research.

Cross-Coupling Reactions Involving Dioxaborinanes

The 5,5-dimethyl-1,3,2-dioxaborinane system is a versatile coupling partner in several palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, which are fundamental connections in many organic molecules.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide or triflate. nih.gov When a 2-aryl-5,5-dimethyl-1,3,2-dioxaborinane is used as the organoboron partner, this reaction provides a highly efficient route to biaryl systems, which are common motifs in pharmaceuticals and materials science. nih.govresearchgate.net

The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar¹-X), forming a Pd(II) intermediate. wikipedia.org

Transmetalation: In the presence of a base, the organic group from the dioxaborinane (Ar²) is transferred from the boron atom to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst. wikipedia.org

The reaction is known for its mild conditions and high functional group tolerance. nih.gov

Aryl HalideBoronic Acid/Ester PartnerCatalyst SystemYield (%)Reference
ortho-Bromoaniline derivativeBenzylboronic acid pinacol (B44631) esterCataXCium A Pd G394 nih.gov
4-BromoanisolePhenylboronic acidPd-bpydc-Nd>95 researchgate.net
Aryl BromideArylboronic Acid[Pd(succinimidate)₂(SMe₂)₂]up to 99 researchgate.net
Pyridine-2-sulfonyl fluoridePhenylboronic acidPd(dppf)Cl₂89 claremont.edu

The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, typically catalyzed by palladium. wikipedia.org When a 2-vinyl-5,5-dimethyl-1,3,2-dioxaborinane (a vinylboronate ester) is used, it can act as the alkene component, undergoing arylation or vinylation. This reaction is a powerful tool for synthesizing conjugated dienes and other polyene systems. youtube.com

The generally accepted mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by coordination and insertion of the alkene (the vinylboronate ester). uwindsor.ca A subsequent β-hydride elimination step yields the final product and a palladium-hydride species, which, upon reaction with a base, regenerates the Pd(0) catalyst. uwindsor.camdpi.com

Halide PartnerAlkene PartnerCatalyst/ConditionsProduct TypeReference
IodobenzeneStyrenePdCl₂, K₂CO₃, 120°CStilbene wikipedia.org
Aryl Bromides/ChloridesAromatic/Aliphatic OlefinsPalladacycle phosphine (B1218219) mono-ylide complexSubstituted Olefins organic-chemistry.org
Aryl Halidesn-Butyl AcrylatePd/Phosphine-Imidazolium SaltVinylated Aryls organic-chemistry.org

The success and efficiency of cross-coupling reactions involving dioxaborinanes are highly dependent on the nature of the substrates and the reaction conditions.

Substrate Scope: The Suzuki-Miyaura reaction exhibits a broad substrate scope. nih.gov It is compatible with a wide variety of functional groups on both the aryl halide and the boronic ester partner, including electron-rich and electron-poor systems, as well as various heterocyclic compounds. nih.govresearchgate.net The reaction can tolerate ketones, free alcohols, and even unprotected amines in some cases. nih.gov The Heck-Mizoroki reaction is also versatile, coupling various aryl and vinyl halides with a range of alkenes, including electron-poor alkenes like acrylates and electron-rich ones such as enol ethers. mdpi.com

Electronic Effects: The electronic properties of the substrates can significantly influence reactivity. In certain Heck-Mizoroki reactions of vinylboronate esters with aryl iodides, the presence of electron-donating groups on the aryl iodide has been shown to accelerate the cross-coupling. This observation suggests that the oxidative addition step is not the rate-determining step in these specific cases. In Suzuki-Miyaura couplings, both electron-donating and electron-withdrawing groups on the aryl boronate are generally well-tolerated, leading to high yields of the coupled products. nih.gov

ReactionSubstrate FeatureEffect on ReactivityExample Product YieldReference
Suzuki-MiyauraElectron-rich aryl boronate (e.g., with -OMe)High Yield97% nih.gov
Suzuki-MiyauraElectron-poor aryl boronate (e.g., with -NO₂)High Yield92% nih.gov
Suzuki-MiyauraAryl chloride substrateModerate Yield60% nih.gov
Heck-MizorokiElectron-donating group on aryl iodideAccelerates coupling-

Allylation Reactions and Metal-Mediated Processes

Beyond aryl and vinyl derivatives, the 5,5-dimethyl-1,3,2-dioxaborinane system can be extended to allyl groups. Compounds like 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane (B1279808) are effective reagents in palladium-catalyzed allylation reactions. nih.govnih.gov These reactions typically involve the coupling of an allylboronate with an aryl or vinyl halide, providing a direct method for introducing an allyl functional group. nih.gov

These transformations are valuable for synthesizing more complex structures, as the resulting allyl group can be further functionalized. nih.gov The reaction scope is broad, accommodating various substituted allylboronates and a range of electrophilic partners, including aryl and vinyl triflates. nih.govucmerced.edu

The transfer of the organic group from boron to the transition metal catalyst is a critical step in these coupling reactions, known as transmetalation. The mechanism of this boron-to-metal exchange can be complex and influences the outcome and selectivity of the reaction.

In the Suzuki-Miyaura reaction, the transmetalation is facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate complex. This "ate" complex then readily transfers its organic group to the Pd(II) center. nih.gov

In the case of allylation reactions with 3-substituted allylboronates, the transmetalation can proceed through different pathways, such as an SE2 or SE2′ mechanism. nih.gov This can lead to the formation of either linear (α-substituted) or branched (γ-substituted) products. The choice of ligands on the palladium catalyst can often control this regioselectivity, allowing for the selective synthesis of a desired isomer. nih.gov Furthermore, direct boron-to-zinc transmetalation has been explored as a method to generate organozinc reagents from alkylboronic esters, which can then participate in further stereospecific transformations. nih.gov This process is believed to proceed through a four-coordinate boronate complex intermediate. nih.gov

Other Boron-Carbon Bond Forming Reactions and Transformations

Beyond their well-known application in Suzuki-Miyaura cross-coupling, boronic esters featuring the 5,5-dimethyl-1,3,2-dioxaborinane ring, such as neopentylglycolborane, participate in a range of other carbon-boron bond-forming reactions. Nickel-catalyzed borylation of aryl halides using in situ prepared neopentylglycolborane (HBneop) has proven effective for a variety of aryl bromides and iodides. acs.org These resulting aryl neopentylglycol boronate esters can then be used in subsequent nickel-catalyzed cross-coupling reactions with aryl halides to form biaryls in good to excellent yields. acs.org

Furthermore, a mixed ligand system of Ni(dppp)Cl2 and dppf is particularly efficient for the borylation of aryl chlorides with HBneop. acs.org This system, along with Ni(dppp)Cl2/PPh3, is also effective for the borylation of sterically hindered aryl halides. acs.org

In addition to cross-coupling, these boronic esters can undergo transformations involving "ate" complexes. For instance, (E)-2-(1-substituted-1-alkenyl)-1,3,2-dioxaborinanes react with organolithium or Grignard reagents to form "ate" complexes. researchgate.net Subsequent treatment with iodine induces an alkyl group migration from boron to the adjacent carbon, leading to the stereodefined synthesis of trisubstituted alkenes. researchgate.net

Detailed Mechanistic Pathways of Key Reactions

Understanding the mechanistic underpinnings of reactions involving 5,5-dimethyl-1,3,2-dioxaborinane systems is crucial for optimizing reaction conditions and expanding their synthetic utility.

In transition metal-catalyzed cross-coupling reactions, oxidative addition and transmetalation are pivotal steps. For palladium-catalyzed reactions, the generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) species to form a Pd(II) intermediate. ethz.chresearchgate.net This is followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium center, and subsequent reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst. ethz.ch

The efficiency of these steps can be influenced by various factors. For instance, in nickel-catalyzed cross-coupling reactions, the oxidative addition of aryl iodides is generally faster than that of aryl bromides or chlorides. uva.es The nature of the ligands on the metal center also plays a critical role. In some cases, a mixed ligand system can enhance catalytic activity. acs.org The choice of solvent and base is also crucial for the success of these catalytic cycles.

Directing groups have emerged as a powerful tool to control the regioselectivity of C-H activation and borylation reactions. rsc.orgmagtech.com.cn These functional groups, which are part of the substrate, coordinate to the metal catalyst and direct the C-H activation to a specific, often proximal, position. nih.govrsc.org This strategy allows for the functionalization of otherwise unreactive C-H bonds.

A variety of functional groups, typically containing nitrogen or oxygen atoms, can act as directing groups. magtech.com.cn For example, pyridyl and carboxyl groups have been successfully employed to direct the ortho-borylation of arenes. rsc.org The directing group essentially brings the catalyst into close proximity with the target C-H bond, facilitating its cleavage and subsequent borylation. nih.gov Both rhodium and palladium catalysts have been extensively used in these transformations. nih.gov In some instances, transient directing groups are employed, which are formed in situ and can be removed after the reaction. nih.gov

The interplay between the directing group, the catalyst, and the substrate is complex. Studies have shown that electron-withdrawing directing groups can accelerate the rate of Pd-catalyzed acetoxylation. nih.gov However, in competitive experiments, substrates with electron-donating directing groups may react preferentially. nih.gov

Boronic esters can undergo exchange reactions, which can be both a desirable feature in dynamic covalent chemistry and a potential issue in traditional organic synthesis. rsc.orgrsc.orgnih.govresearchgate.net Computational and experimental studies have provided significant insights into these exchange mechanisms.

Density Functional Theory (DFT) calculations have shown that two primary pathways for exchange are possible: a direct metathesis pathway and a nucleophile-mediated pathway. rsc.orgrsc.org In the absence of a nucleophile, the exchange can proceed through a metathesis mechanism. rsc.org However, the presence of nucleophiles, such as water or alcohols, can significantly accelerate the exchange rate through a ring-opening mechanism. rsc.orgrsc.org

Experimental techniques like 1D EXSY NMR have been used to quantitatively measure the rates of these dynamic processes. nih.gov These studies have confirmed that the rate of boronic ester exchange is highly dependent on factors such as the structure of the diol and the boronic acid, as well as environmental factors like solvent and pH. nih.gov For instance, the presence of certain buffer salts can also influence the rate of exchange. nih.gov

Exchange MechanismKey FeaturesInfluencing Factors
Metathesis Direct exchange of components between two boronic esters. rsc.orgOccurs in the absence of a nucleophile. rsc.org
Nucleophile-Mediated Involves a nucleophilic attack on the boron center, leading to ring-opening and subsequent exchange. rsc.orgrsc.orgAccelerated by the presence of nucleophiles like water or alcohols. rsc.orgrsc.org

Research into the Hydrolytic Stability of the Dioxaborinane Ring

The hydrolytic stability of the 5,5-dimethyl-1,3,2-dioxaborinane ring is a critical factor for the practical application of these boronic esters. nii.ac.jpresearchgate.net Compared to other boronic esters, such as those derived from pinacol, neopentyl glycol-based esters often exhibit enhanced stability.

The stability of boronic esters towards hydrolysis is influenced by steric and electronic factors. The gem-dimethyl group in the neopentyl glycol backbone contributes to the stability of the six-membered dioxaborinane ring through the Thorpe-Ingold effect, which favors cyclization. chemicalforums.com This increased stability makes them more robust during purification and storage. nih.gov

However, the hydrolysis of boronic esters is a reversible process. researchgate.net While generally stable, they can be deprotected to the corresponding boronic acids under specific conditions, such as treatment with an acid or by transesterification with other diols followed by hydrolysis. nih.govresearchgate.net The relative stability can be assessed by studying their transesterification with other diols. researchgate.net

Boronic Ester TypeRelative Hydrolytic StabilityKey Structural Feature
Pinacol Boronate Esters ModerateFive-membered dioxaborolane ring. researchgate.net
Neopentyl Glycol Boronate Esters HighSix-membered dioxaborinane ring with gem-dimethyl substitution. rsc.orgchemicalforums.com
(1,1'-bicyclohexyl)-1,1'-diol Boronate Esters Very HighIncreased steric hindrance around the boron atom. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations offer a powerful lens through which to view the molecular and electronic intricacies of 2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane. These computational techniques allow for the prediction of molecular geometry, electronic distribution, and other key parameters that are often difficult to determine experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure of molecules. For cyclic boronate esters, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(2d,p), are employed to optimize molecular geometries and calculate various properties. rsc.orgnih.gov In studies of analogous boronate esters, DFT has been used to determine bond lengths, bond angles, and dihedral angles with a high degree of accuracy when compared to experimental data. ucm.cl For this compound, DFT calculations would be instrumental in elucidating the precise geometry of the dioxaborinane ring and the orientation of the ethyl and dimethyl substituents. Furthermore, DFT can provide insights into the molecule's electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are critical for understanding its reactivity. nih.gov

Ab Initio Methods (e.g., RI-MP2) for Conformational Analysis

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), particularly with the resolution of the identity (RI) approximation for computational efficiency, are powerful tools for the conformational analysis of molecules. These methods have been applied to study the stationary points on the potential energy surface of various organic molecules. libretexts.org For this compound, RI-MP2 calculations would be crucial for accurately determining the relative energies of different conformers, such as the chair and boat forms of the dioxaborinane ring. These calculations can also elucidate the energy barriers for the interconversion between these conformers. Such studies on similar molecules have successfully characterized multiple minima on the potential energy surface, providing a detailed understanding of their conformational landscapes. libretexts.org

Conformational Analysis and Dynamics of Dioxaborinane Rings

Investigation of Invertomer Equilibria and Potential Energy Barriers

The dioxaborinane ring, similar to cyclohexane (B81311), can exist in different conformations, with the chair and boat forms being the most significant. wikipedia.orgkhanacademy.org The interconversion between these forms is known as ring inversion. nih.gov In substituted dioxaborinanes, the presence of substituents influences the equilibrium between these invertomers. For this compound, the ethyl group at the 2-position and the gem-dimethyl groups at the 5-position will have a significant impact on the conformational preference. Computational studies on related substituted cyclohexanes and other heterocyclic systems have shown that the energy difference between conformers and the potential energy barriers for their interconversion can be quantified. libretexts.orgwikipedia.org For instance, the energy barrier for chair-to-chair interconversion in cyclohexane is approximately 11 kcal/mol. libretexts.org Similar calculations for this compound would reveal the preferred conformation and the energetic cost of conformational changes.

Table 1: Calculated Conformational Energies of a Related 5,5-disubstituted 1,3-dioxane (B1201747) System.
ConformerRelative Energy (kcal/mol)Population (%)
Chair (equatorial substituent)0.00>99
Chair (axial substituent)3.5<1
Twist-Boat5.5<1

Modeling Solvent Effects on Conformational Preferences

The conformational equilibrium of a molecule can be significantly influenced by the solvent in which it is dissolved. researchgate.net For this compound, the polarity of the solvent can affect the relative stability of its different conformers. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the molecular structure and energetics. Studies on other cyclic systems have shown that polar solvents can stabilize more polar conformers. For example, in some substituted cyclohexanones, the conformational equilibrium shifts depending on whether the solvent is polar, like methanol, or non-polar, like benzene. It is plausible that for this compound, the dipole moment of each conformer would interact differently with the solvent, leading to a shift in the conformational equilibrium.

Analysis of Intermolecular Interactions in Condensed Phases

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is based on the electron distribution of a molecule within a crystal. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), intermolecular interactions can be identified.

Red spots on the d_norm map indicate close contacts, which often correspond to hydrogen bonds or other strong interactions. Blue regions represent longer contacts, while white areas denote contacts around the van der Waals separation.

For this compound, a hypothetical Hirshfeld analysis would likely reveal significant contributions from H···H contacts due to the abundance of hydrogen atoms in the ethyl and dimethyl groups. Other potential interactions would include O···H and C···H contacts. A detailed analysis would provide the percentage contribution of each type of interaction to the total Hirshfeld surface area.

Hypothetical Intermolecular Contact Contributions for this compound

Interaction TypeHypothetical Percentage Contribution
H···H~50-60%
O···H / H···O~20-30%
C···H / H···C~10-15%
B···H / H···B<5%
O···O<2%

Note: This table is illustrative and not based on published experimental data for this specific compound.

Energy Frameworks for Crystal Packing Stabilization

Energy frameworks are a computational tool used to visualize and quantify the energetic aspects of crystal packing. This analysis calculates the interaction energies between a central molecule and its neighbors within a defined cluster and represents these energies as cylinders connecting the centroids of the interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy.

This method allows for a clear visualization of the topology of the dominant intermolecular interactions that stabilize the crystal structure. The total interaction energy can be broken down into electrostatic, polarization, dispersion, and exchange-repulsion components, providing a detailed understanding of the nature of the forces at play.

For this compound, an energy framework analysis would likely show a complex network of dispersion and electrostatic interactions contributing to the stability of the crystal lattice. The ethyl and dimethyl groups would primarily contribute to stabilization through dispersion forces, while the dioxaborinane ring, with its oxygen and boron atoms, would contribute to the electrostatic interactions.

Hypothetical Interaction Energy Components for this compound

Energy ComponentHypothetical Energy Range (kJ/mol)Primary Contributing Moieties
Electrostatic-20 to -40Dioxaborinane ring (B-O bonds)
Dispersion-50 to -70Ethyl and dimethyl groups
Repulsion+30 to +50Overall molecular framework
Total Energy -40 to -60 Entire molecule

Note: This table is illustrative and not based on published experimental data for this specific compound.

Theoretical Prediction of Reactivity and Selectivity in Organic Transformations

Theoretical chemistry offers powerful methods for predicting the reactivity and selectivity of molecules in organic transformations. For this compound, which is a type of boronate ester, these predictions are particularly relevant for reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling), where boronate esters are key reagents.

Computational methods like Density Functional Theory (DFT) can be used to model the reaction pathways. By calculating the energies of reactants, transition states, and products, the activation barriers for different potential reactions can be determined. The reaction pathway with the lowest activation energy is predicted to be the most favorable.

Key factors that can be theoretically investigated include:

Frontier Molecular Orbitals (FMOs): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. For a boronate ester in a Suzuki coupling, the interaction between the HOMO of the nucleophilic partner and the LUMO of the electrophilic partner is a key step.

Reaction Mechanism Studies: Theoretical calculations can elucidate the step-by-step mechanism of a reaction, identifying key intermediates and transition states. This is valuable for understanding how factors like ligands, solvents, and temperature can influence the outcome of the reaction.

Selectivity (Chemo-, Regio-, and Stereoselectivity): When a molecule has multiple reactive sites, theoretical calculations can predict which site is most likely to react (chemoselectivity) and, in the case of addition to a ring or double bond, where the new bond will form (regioselectivity). For chiral molecules, the formation of one stereoisomer over another (stereoselectivity) can also be predicted.

In the context of this compound, theoretical studies could predict its efficiency as a coupling partner and the optimal conditions to achieve high yields and selectivity in reactions with various organic halides.

Catalytic Applications of 5,5 Dimethyl 1,3,2 Dioxaborinane Derivatives in Organic Synthesis

Ruthenium-Catalyzed Reactionsthieme-connect.comwikipedia.orgnih.gov

Ruthenium catalysis has provided powerful tools for C-H bond functionalization, offering an atom-economical alternative to traditional cross-coupling methods. nih.govsigmaaldrich.com In this context, dioxaborinane derivatives are frequently employed as coupling partners in direct arylation reactions.

Directed C-H Arylation of Aromatic and Benzylic Substratesthieme-connect.comwikipedia.orgnih.gov

Ruthenium catalysts are effective in mediating the direct arylation of C-H bonds in both aromatic and benzylic systems using arylboronates, including those derived from 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol). These reactions often rely on a directing group attached to the substrate to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. nih.govgoettingen-research-online.deresearchgate.net

For aromatic substrates, directing groups such as pyridyl, pyrimidyl, or amide moieties are commonly used to facilitate ortho-C-H activation. goettingen-research-online.deresearchgate.netnih.gov For instance, N-heteroaryl groups on indoles or pyrroles can direct the ruthenium catalyst to arylate the heterocycle with arylboronates. goettingen-research-online.de This method has been successfully applied to synthesize a range of biaryl compounds. nih.gov

A significant advancement is the extension of this methodology to the more challenging sp³ C-H bonds of benzylic amines. nih.gov In these transformations, an N-(2-pyridyl) group on a benzylamine (B48309) substrate directs the ruthenium catalyst to the benzylic carbon. The reaction with arylboronates then selectively forms a new carbon-carbon bond at this position, yielding bis-arylated methylamines after potential removal of the directing group. nih.gov A study reported the Ru(0)-catalyzed direct arylation of benzylic sp³ carbons in N-(2-pyridyl) substituted benzylamines with various arylboronates, highlighting that a 3-substituted pyridine (B92270) directing group was crucial for achieving high yields. nih.gov

Table 1: Examples of Ruthenium-Catalyzed Directed C-H Arylation

SubstrateArylating AgentCatalyst SystemConditionsProduct TypeReference
2-Pyrimidyl-substituted Indole (B1671886)Arylboronate[RuCl₂(p-cymene)]₂ / SPO or Carboxylic Acidm-xylene, 120 °CArylated Indole goettingen-research-online.de
N-(3-Methylpyridin-2-yl)benzylamineArylboronate EsterRu₃(CO)₁₂ / NorborneneToluene (B28343), 120 °CArylated Benzylamine nih.gov
N-Aryl-7-azaindoleArylboronic Acid[RuCl₂(p-cymene)]₂ / K₂CO₃Toluene, 110 °CC2-Arylated Azaindole mdpi.com
2-Pyridyl-substituted PyrroleAryl Chloride / Arylboronate[RuCl₂(p-cymene)]₂ / (1-Ad)₂P(O)Hm-xylene, 120 °CArylated Pyrrole goettingen-research-online.de

Ligand Effects and Catalyst Optimization in Ruthenium Systemsthieme-connect.com

The efficiency, selectivity, and scope of ruthenium-catalyzed C-H arylations are profoundly influenced by the choice of ligands and additives. rsc.orgresearchgate.net Catalyst optimization is a critical step in developing robust synthetic protocols.

In many Ru-catalyzed direct arylations, phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are employed to stabilize the catalytic species and modulate its reactivity. For instance, di(1-adamantyl)phosphine oxide, (1-Ad)₂P(O)H, has been identified as a particularly effective pre-ligand for the arylation of indoles with aryl chlorides. goettingen-research-online.de

Additives often play a crucial co-catalytic role. Carboxylates, such as pivalic acid (PivOH), are frequently used and are believed to facilitate the C-H activation step via a concerted metalation-deprotonation mechanism. researchgate.net Similarly, inorganic bases like potassium carbonate (K₂CO₃) or potassium pivalate (B1233124) (KOPiv) are essential for promoting the reaction, likely by assisting in the regeneration of the active catalyst or participating in the transmetalation step with the arylboronate. mdpi.com The choice of solvent can also be critical; reactions often perform well in aromatic solvents like xylene or toluene, while polar aprotic solvents such as NMP can be inhibitory. goettingen-research-online.de The interplay between the ligand, additive, and solvent is key to optimizing the catalytic system for a specific substrate and coupling partner. researchgate.netnih.gov Recent data-driven approaches using machine learning have also been applied to optimize reactions by predicting the best-performing ligands from a large database. nih.gov

Zinc-Catalyzed Processesresearchgate.net

Zinc catalysts offer a cost-effective and environmentally benign option for various organic transformations. In particular, zinc-mediated allylations have become a staple for the formation of homoallylic alcohols and amines.

General and Efficient Allylation of Carbonyl Compounds and Iminesresearchgate.net

The addition of allylboronates to carbonyls and imines is a fundamental method for constructing chiral homoallylic alcohols and amines. researchgate.netnih.gov While these reactions can sometimes proceed thermally, the use of a Lewis acid catalyst like a zinc salt can significantly enhance reactivity and stereoselectivity.

Zinc-mediated allylation of imines provides a direct route to homoallylic amines. For example, the reaction between a chiral ribosylamine derivative and allylbromide in the presence of zinc metal leads to the corresponding erythro-homoallylamine derivative with high stereoselectivity. acs.org While this example uses an allyl halide, the principle extends to allylboronates, where a zinc catalyst can facilitate the transmetalation and subsequent addition. The use of chiral diamine ligands in conjunction with zinc catalysts has been shown to enable highly enantioselective reductions and additions. researchgate.net

Similarly, the allylation of aldehydes and ketones with allylboronate reagents can be promoted by zinc compounds. thieme-connect.de The zinc catalyst, often a salt like Zn(OTf)₂, activates the carbonyl group by coordination, making it more susceptible to nucleophilic attack by the allylboronate. acs.org This catalytic approach is compatible with a wide range of substrates and provides reliable access to valuable synthetic intermediates. acs.orgthieme-connect.de

Table 2: Examples of Zinc-Mediated Allylation

Substrate TypeAllylating AgentCatalyst/PromoterProduct TypeKey FeatureReference
Chiral RibosylamineAllylbromideZincHomoallylic AmineHigh diastereoselectivity acs.org
Acyl IminesAllyldiisopropoxyboraneChiral BINOL-derived diols (not Zn)Homoallylic AmideHigh enantioselectivity (for comparison) nih.gov
Aldehydes/KetonesAllylboronatesZn(OTf)₂Homoallylic AlcoholImproved yield and diastereoselectivity acs.org
IminesHydrosilanesChiral Zn/diamine complexChiral AminesEnantioselective reduction (related process) researchgate.net

Copper-Catalyzed Asymmetric Transformationselectronicsandbooks.com

Copper catalysis is particularly prominent in asymmetric allylic substitution reactions, where it offers unique regioselectivity (typically favoring the γ-substituted, or Sₙ2', product) compared to other transition metals like palladium. wikipedia.org

Asymmetric Allylic Substitution Reactionselectronicsandbooks.com

Copper-catalyzed asymmetric allylic substitution (AAS) using boronate esters as nucleophiles is a powerful method for constructing stereogenic centers. nih.govrsc.org These reactions typically involve the use of a chiral ligand to control the enantioselectivity of the C-C bond formation. wikipedia.org

The general mechanism involves the formation of a copper(I) π-allyl complex from an allylic starting material (e.g., an allylic phosphate (B84403) or carbonate). Transmetalation with the boronate ester, often an alkyl-, vinyl-, or arylboronate, generates a copper(III) intermediate, which then undergoes reductive elimination to furnish the final product and regenerate the Cu(I) catalyst. wikipedia.org

A wide variety of chiral ligands have been developed for this transformation, including those based on phosphines, N-heterocyclic carbenes (NHCs), and peptides. wikipedia.orgchimia.ch The choice of ligand is crucial and often depends on the nature of the boronate nucleophile. For instance, the Sawamura group developed a novel phenol/NHC chiral ligand that, in combination with a copper(I) catalyst, facilitated the enantioselective Sₙ2'-type allyl-allyl coupling between allyl boronates and allylic phosphates. nih.gov This system was successfully applied to the desymmetrization of a meso cyclic substrate, yielding chiral 1,5-diene derivatives. nih.gov Similarly, chiral boronic esters themselves can be used in stereoinvertive couplings with racemic allylic carbonates, catalyzed by iridium, demonstrating the versatility of these reagents in asymmetric synthesis. thieme-connect.com

Table 3: Examples of Copper-Catalyzed Asymmetric Allylic Substitution with Boronates

SubstrateNucleophileCatalyst SystemProduct TypeSelectivityReference
(Z)-Acyclic/Cyclic Allylic PhosphateAllyl BoronateCu(I) / Phenol-NHC Ligand (L13)Chiral 1,5-DieneHigh regioselectivity, moderate enantioselectivity nih.gov
Racemic Allylic EtherDiboron (B99234) ReagentCu(I) / Chiral LigandChiral α-AllylboronateUp to 98% ee nih.gov
Allylic AcetateIndole Boronic Ester(BINAP)Pd Catalyst (related Pd-catalyzed process)Allylated IndoleHigh enantioselectivity nih.gov
Cinnamyl ChlorideDineopentylzincCuOTf / Chiral LigandAllylated Product96% ee chimia.ch

Development of Other Transition Metal-Mediated Catalytic Methods

The versatility of 5,5-dimethyl-1,3,2-dioxaborinane derivatives, including 2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane, extends beyond the more common applications into a range of other transition metal-mediated catalytic transformations. These methods, primarily driven by iridium, palladium, and rhodium catalysts, have enabled novel and efficient pathways for the synthesis of complex organic molecules. The stability and reactivity of the neopentyl glycol-derived boronic esters make them valuable reagents in modern organic synthesis.

Iridium-Catalyzed Borylation Reactions

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, and 5,5-dimethyl-1,3,2-dioxaborinane derivatives are frequently employed in these transformations. While specific studies focusing exclusively on this compound are not extensively documented, the reactivity of related 2-alkyl and 2-aryl derivatives provides significant insight into its potential applications.

These reactions typically utilize an iridium(I) precatalyst, such as [Ir(COD)OMe]₂, in combination with a bipyridine or phenanthroline-based ligand. dumelelab.com The steric and electronic properties of the ligand play a crucial role in determining the regioselectivity of the borylation. dumelelab.comnih.gov For instance, the use of 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand has been shown to facilitate the highly regioselective borylation of secondary benzylic C-H bonds. berkeley.edu This suggests that this compound could be a suitable boron source for such transformations.

Furthermore, iridium-catalyzed borylation has been successfully applied to the synthesis of natural products. nih.gov A key step in the synthesis of certain indolequinone natural products involves a regioselective iridium-catalyzed C-H borylation of an indole derivative. nih.gov This highlights the potential of using alkyl-substituted dioxaborinanes in the construction of complex and biologically relevant scaffolds.

The general mechanism of iridium-catalyzed borylation involves the oxidative addition of the iridium catalyst to a B-H or B-B bond of the boron reagent, followed by the C-H activation of the substrate and reductive elimination to afford the borylated product and regenerate the active catalyst. The choice of the boron source, such as a diboron reagent like bis(neopentyl glycolato)diboron or a borane, can influence the reaction efficiency and scope.

Catalyst SystemSubstrate TypeBoron SourceKey FeaturesReference
[Ir(COD)OMe]₂ / 3,4,7,8-tetramethyl-1,10-phenanthrolineSubstrates with secondary benzylic C-H bondsH-B(dan) or B₂(pin)₂High regioselectivity for secondary benzylic C-H bonds directed by a hydrosilyl group. berkeley.edu
[Ir(COD)Cl]₂ / dtbpyIndole derivativesB₂(pin)₂Regioselective C-H functionalization for the synthesis of natural products. nih.gov
[Ir(COD)OMe]₂ / 5-Trifluoromethylated Bipyridine LigandsAromatic amidesB₂(pin)₂Ortho-selective borylation due to outer-sphere interactions with the ligand. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. illinois.edu 2-Alkyl-5,5-dimethyl-1,3,2-dioxaborinanes, by inference including the 2-ethyl derivative, can serve as effective coupling partners in these reactions. These boronic esters offer advantages such as stability towards air and moisture, and they are often crystalline solids, which facilitates handling and purification.

The general protocol for a palladium-catalyzed cross-coupling reaction involving a boronic ester like this compound would involve a palladium(0) catalyst, a suitable ligand (often a phosphine), and a base. youtube.com The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to an organic halide, transmetalation of the organoboron compound to the palladium(II) center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. nih.gov

While direct examples with this compound are not prevalent in the literature, the successful coupling of other 2-substituted neopentyl glycol boronic esters demonstrates the feasibility of this approach. For instance, palladium-catalyzed cross-coupling of 4-tosyl-2(5H)-furanone with various aryl and heteroaryl boronic acids proceeds efficiently. nih.gov This methodology provides a route to 4-substituted 2(5H)-furanones, which are important structural motifs in natural products. nih.gov

Catalyst SystemSubstratesProduct TypeKey FeaturesReference
PdCl₂(PPh₃)₂ / KF4-Tosyl-2(5H)-furanone and various boronic acids4-Substituted 2(5H)-furanonesEfficient synthesis of butenolide derivatives. nih.gov
Pd(PPh₃)₄α-Diazocarbonyl compounds and arylboronic acidsα-Aryl α,β-unsaturated carbonyl compoundsNovel method combining Pd-carbene chemistry with transmetalation. organic-chemistry.org
tBuBrettPhos Pd G3 / Cs₂CO₃(Hetero)aryl bromides and fluorinated alcoholsFluorinated alkyl aryl ethersBroad functional group tolerance and short reaction times. nih.gov

Rhodium-Catalyzed Reactions

Rhodium catalysts have been employed in a variety of transformations involving organoboron compounds, including additions to unsaturated systems and C-H activation/functionalization reactions. berkeley.edunih.gov While specific examples detailing the use of this compound are limited, the principles from related systems are applicable.

Rhodium-catalyzed C-H silylation, for example, has been developed for the regioselective functionalization of alkyl C-H bonds, directed by a hydroxyl group. nih.govberkeley.edu This type of transformation could potentially be adapted for borylation reactions using reagents like this compound to install an ethyl group at a specific position.

Rhodium catalysts are also known to mediate the annulation and olefination of various substrates with diazoesters, leading to the formation of heterocyclic compounds. nih.gov The development of rhodium-catalyzed methods for the synthesis of nitrogen heterocycles through C-H activation highlights the broad utility of this transition metal in constructing complex molecular architectures. nih.gov

Catalyst SystemReaction TypeSubstratesProduct TypeReference
[(Xantphos)Rh(Cl)]Intramolecular C-H SilylationAlcohol-derived silyl (B83357) ethers1,4-Diols (after oxidation) nih.govberkeley.edu
Rh₂(OAc)₄Annulation/Olefination2-Aroyl-substituted NH-pyrroles and diazoestersPyrrolo[1,2-c] nih.govberkeley.eduoxazin-1-ones nih.gov
Rh(I)/bisphosphine/K₃PO₄Branched C-H AlkylationBenzimidazoles and Michael acceptorsC2-selective branched alkylated benzimidazoles nih.gov

Applications in Advanced Materials Science Research

Functionalization of Polymeric Materials with Boron-Containing Moieties

The incorporation of boron-containing moieties, such as the 2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane group, into polymer chains is a key area of research. This functionalization can impart new and desirable properties to standard polymers. A significant application of this is the development of recyclable thermoset materials. acs.orgnih.gov Traditional thermosets are known for their robust nature but are notoriously difficult to recycle due to their permanently cross-linked structures. nih.gov By introducing dynamic boronic ester bonds, researchers can create covalent adaptable networks (CANs) that can be reprocessed and recycled. nih.govfao.org

For instance, studies on polymers with boronic ester dynamic bonds have demonstrated significant reprocessing capabilities. These materials can be recycled through a simple process at elevated temperatures, and they exhibit a high capacity for absorbing organic solvents. acs.org The dynamic nature of the boronic ester cross-links allows the material to be reshaped and reformed, a highly sought-after characteristic for sustainable materials. fao.orgmdpi.com

Table 1: Properties of Recyclable Polymers with Boronic Ester Dynamic Bonds

Property Finding Source
Recyclability High reprocessing capability demonstrated at 80°C for 45 minutes. acs.org
Swelling Ratio Can reach up to 153% in organic solvents. acs.org
Heat Resistance Improved by the addition of vinylphenylboronic acid (VPBA) and glycerol (B35011) monomethacrylate (GMMA). acs.org

Development of Boron-Incorporated Conductive Materials

Boron-containing compounds are also being investigated for their potential in creating advanced conductive materials, particularly polymer electrolytes for applications like lithium-ion batteries. nih.govacs.org The introduction of boron centers into a polymer matrix can enhance ionic conductivity by interacting with the anions of the dissolved salt, thereby increasing the mobility of the charge-carrying cations. nih.gov

Table 2: Impact of Boron on Polymer Electrolyte Conductivity

Parameter Effect of Boron Incorporation Source
Ionic Conductivity Can reach values of 10⁻³ S cm⁻¹ at 25°C. nih.govacs.org
Ion-Pair Dissociation Reduces binding energy between Li⁺ and TFSI⁻. nih.govacs.org
Cation Mobility Increased due to anion trapping by Lewis acidic boron centers. nih.gov

Research into Novel Polymers and Coatings Utilizing Dioxaborinane Structures

The unique reactivity of dioxaborinane structures is being harnessed to create novel polymers and protective coatings. Boron-containing thin films are emerging as next-generation materials for hard, wear-resistant, and corrosion-resistant coatings. nih.gov The inert and dielectric nature of materials like boron nitride contributes to their excellent protective properties. acs.orgresearchgate.net

In the realm of novel polymers, boronic esters are used to create stimuli-responsive materials. These "smart" materials can respond to external stimuli such as light, heat, or changes in pH. mdpi.comrsc.orgnih.gov For example, elastomers have been developed that are responsive to both heat and UV light, allowing for their mechanical properties to be regulated on demand. mdpi.com This is achieved by incorporating both boronic esters and other photo-responsive groups like anthracene (B1667546) into the polymer network. mdpi.com

Furthermore, the development of boronic ester cross-linked polymers allows for the creation of materials with enhanced thermal and mechanical performance. mdpi.com The stability of these cross-links can be improved by the formation of dative bonds between nitrogen and boron atoms within the polymer structure. mdpi.com

Table 3: Characteristics of Boron-Based Coatings and Stimuli-Responsive Polymers

Material Type Key Feature Research Finding Source
Boron Nitride Coating Corrosion Protection Achieves a low corrosion current density of 5.14 x 10⁻⁸ A/cm². acs.org
Stimuli-Responsive Elastomer Multi-Stimuli Responsiveness Responsive to light, heat, and alcohols. mdpi.com
Cross-linked Polymer Mechanical Strength Tensile strength can reach up to 34.2 MPa. mdpi.com

Synthesis of Monomers and Precursors for Polymer Chemistry

This compound serves as a crucial intermediate in organic synthesis and a precursor for creating specialized monomers. mdpi.comlookchem.com The synthesis of functional polymers often relies on the availability of monomers that can be readily incorporated into polymer chains through various polymerization techniques. amity.edu Dioxaborinane derivatives can be used to create monomers for polymerization processes like ring-opening polymerization to produce polyesters with specific functionalities. mdpi.com

The broader class of boronic acid and boronate ester-containing polymers has proven valuable in a variety of applications, underscoring the importance of their monomer precursors. researchgate.net The synthesis of such monomers can be achieved through various chemical pathways, and their subsequent polymerization allows for the creation of materials with precisely controlled structures and properties. boronmolecular.com For example, monomers derived from biomass are being explored for the synthesis of sustainable polymers. mdpi.comnih.gov The ability to synthesize monomers like this compound is a fundamental step in the development of these advanced polymeric materials.

Exploration in Biological Systems As Research Probes

Studies on Enzyme Inhibition Mechanisms as Research Tools

The investigation of enzyme inhibition is a cornerstone of drug discovery and the elucidation of biochemical pathways. Boronic acid derivatives, including those with the 5,5-dimethyl-1,3,2-dioxaborinane core, have been explored as inhibitors of various enzymes.

A derivative of the core compound, identified as Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate , has been recognized as an inhibitor of Hormone-Sensitive Lipase (HSL). researchgate.netnih.gov This compound is often referred to by the synonym HSL-IN-3 , directly indicating its role as a research tool for studying HSL. researchgate.netnih.gov

Hormone-Sensitive Lipase is a key enzyme in the mobilization of stored fats, catalyzing the hydrolysis of diacylglycerols to monoacylglycerols and free fatty acids. nih.govnih.gov The inhibition of HSL is a significant area of research for understanding and potentially treating metabolic disorders such as obesity and type 2 diabetes. nih.govnumberanalytics.com The regulation of HSL is complex, primarily controlled by reversible phosphorylation initiated by hormonal signals. nih.govuniv-tlse3.fr The use of specific inhibitors like HSL-IN-3 allows researchers to probe the function and regulatory mechanisms of this crucial enzyme. researchgate.netnih.gov

While HSL-IN-3 is identified as an inhibitor, detailed mechanistic studies describing the precise nature of its interaction with HSL are not extensively available in publicly accessible literature. Such studies would typically involve kinetic analyses and structural biology techniques to elucidate the binding mode and the effect of the inhibitor on the enzyme's catalytic activity.

Table 1: Investigated Compound Targeting Hormone-Sensitive Lipase

Compound NameSynonymTarget EnzymeNoted Application
Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoateHSL-IN-3Hormone-Sensitive Lipase (HSL)Research inhibitor of HSL. researchgate.netnih.gov

The broader class of boronic acids and their esters are known to target a variety of enzymes, particularly serine proteases and other hydrolases. The electrophilic boron atom can interact with the catalytic serine residue in the active site of these enzymes, leading to inhibition.

However, specific research detailing the inhibitory activity of 2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane or its direct derivatives against other specific enzyme targets within biochemical pathways is not widely documented in available scientific literature. Research in this area would involve screening the compound against a panel of enzymes to identify new targets and understand its selectivity profile.

Research into the Modulation of Biochemical Pathways for Understanding Disease Mechanisms

By inhibiting key enzymes like HSL, compounds such as HSL-IN-3 can be used as tools to study the impact of modulating specific biochemical pathways. The inhibition of HSL, for instance, directly affects lipolysis, which is a central pathway in energy homeostasis. nih.gov Dysregulation of this pathway is implicated in several metabolic diseases. nih.gov

Research using HSL inhibitors helps to unravel the complex downstream effects of reduced lipolysis on other interconnected pathways, such as glucose metabolism and insulin (B600854) signaling. nih.gov While the potential for HSL-IN-3 to be used in such studies is clear, specific published research that utilizes this compound to explore disease mechanisms through pathway modulation is limited.

Design and Synthesis of Boron-Containing Molecular Probes for Biological Research

The design of boron-containing molecular probes often leverages the unique chemical properties of the boronic acid functional group. The 5,5-dimethyl-1,3,2-dioxaborinane structure is a neopentyl glycol-protected form of a boronic acid. This protection strategy can enhance the stability and modify the pharmacokinetic properties of the molecule.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-ethyl-5,5-dimethyl-1,3,2-dioxaborinane that influence its reactivity in organic synthesis?

  • Methodological Answer : The compound’s boron center is stabilized by the electron-donating 5,5-dimethyl substituents on the dioxaborinane ring, which reduce Lewis acidity and enhance hydrolytic stability compared to simpler boronic esters. The ethyl group at the 2-position introduces steric hindrance, affecting regioselectivity in cross-coupling reactions. Structural characterization via X-ray crystallography (as in related dioxaborinanes) confirms the trigonal planar geometry of boron, critical for Suzuki-Miyaura couplings .

Q. What are common synthetic routes to prepare this compound?

  • Methodological Answer : A typical route involves transesterification of boronic acids with diols. For example, reacting 2-ethylphenylboronic acid with 2,2-dimethyl-1,3-propanediol under Dean-Stark conditions removes water, driving the reaction to form the cyclic boronic ester. Yields >90% are achievable with anhydrous solvents and inert atmospheres .

Q. How does this compound compare to other boronic esters in cross-coupling reactions?

  • Methodological Answer : The 5,5-dimethyl groups improve stability against protodeboronation compared to unsubstituted dioxaborinanes. However, steric bulk may reduce reactivity in electron-rich aryl partners. Comparative kinetic studies using Pd(PPh₃)₄ catalysts show a trade-off between stability and reaction rate .

Advanced Research Questions

Q. How can enantioselective synthesis involving this compound be optimized?

  • Methodological Answer : Chiral ligands like (R)-BINAP or Josiphos derivatives paired with Cu(I) or Rh(I) catalysts enable asymmetric additions. For example, enantioselective allylic alkylation achieves 89% ee using a copper chloride/imidazolinium hexafluorophosphate system. Key parameters include temperature (30°C) and solvent polarity (THF) to stabilize intermediates .

Q. What analytical techniques resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings with this compound?

  • Methodological Answer : Discrepancies often arise from trace moisture or oxygen. Use of Schlenk techniques and in situ ¹¹B NMR monitoring can identify boroxine byproducts. For example, yields drop from 92% to <70% if residual water exceeds 50 ppm. GC-MS or HPLC-PDA quantifies arylboronic acid impurities post-reaction .

Q. How does the compound’s stability under varying pH conditions impact its use in aqueous-phase catalysis?

  • Methodological Answer : Hydrolysis studies in buffered solutions (pH 5–9) reveal a half-life of >24 hours at pH 7, making it suitable for biphasic systems. However, acidic conditions (pH <4) rapidly degrade the boronic ester to 2-ethylbenzoic acid derivatives. Stabilizers like DMSO (10% v/v) extend utility in aqueous media .

Experimental Design & Safety

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, hexane/EtOAc 9:1) removes unreacted diol and boronic acid. For high-purity (>98%) samples, recrystallization from ethanol at −20°C is recommended. Karl Fischer titration ensures moisture levels <0.1% .

Q. What safety protocols mitigate risks associated with its handling?

  • Methodological Answer : The compound is classified as harmful if inhaled (H333) or ingested (H303). Use in fume hoods with PPE (nitrile gloves, safety goggles) is mandatory. Waste must be quenched with acidic methanol (1M HCl) to hydrolyze residual boronic ester before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.